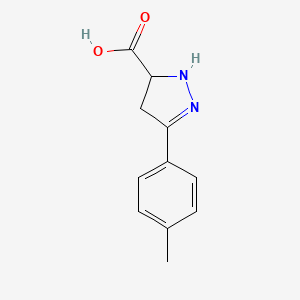

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Description

3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazoline derivative featuring a 4-methylphenyl substituent at position 3 and a carboxylic acid group at position 5. Pyrazolines are five-membered heterocyclic compounds with two adjacent nitrogen atoms, widely studied for their pharmaceutical and agrochemical applications.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-5,10,13H,6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZQRLDSYOOAJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909227 | |

| Record name | 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104803-06-7 | |

| Record name | 1H-Pyrazole-5-carboxylic acid, 4,5-dihydro-3-(4-methylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104803067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of pyrazole-5-carboxylic acid derivatives.

Reduction: Formation of 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-methanol.

Substitution: Formation of various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Substituent Variations in Pyrazoline Derivatives

Pyrazoline derivatives differ primarily in substituents on the phenyl ring and functional groups attached to the core. Key analogs include:

Physicochemical Properties

- Crystallinity: The bromophenyl analog crystallizes in the centrosymmetric space group P21/c, with a racemate structure confirmed by X-ray diffraction (CCDC 2310650) .

- Thermal Stability : Thiosemicarbazide derivatives (e.g., bromophenyl analog) exhibit higher molecular weights and possibly higher melting points (~253–255°C) compared to the methyl variant .

Pharmaceutical Relevance

- Pyrazoline cores are leveraged in anticancer agents (e.g., thiazolyl-pyrazoline derivatives inhibit CDK4/6 kinases) . The methylphenyl variant’s lack of complex substituents may limit direct bioactivity but enhance utility as a synthetic intermediate.

- Herbicide Detoxifiers : Ethoxycarbonyl derivatives like 3-(ethoxycarbonyl)-5-methyl-1-(4-methylphenyl)-... are critical in developing safeners that protect crops from herbicide toxicity .

Comparative Reactivity

- Nucleophilic Substitution : Bromine in the bromophenyl analog allows for further functionalization (e.g., Suzuki coupling), whereas the methyl group offers stability but fewer reactive sites .

- Hydrogen Bonding : Carboxylic acid groups in all analogs enable hydrogen bonding, influencing solubility and target binding. Thiosemicarbazide groups in the bromophenyl analog add hydrogen-bonding sites, enhancing protein interaction .

Biological Activity

3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid .

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily in anti-inflammatory and anticancer domains. Below are detailed findings from recent studies.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives can inhibit inflammatory pathways. For instance, compounds containing the pyrazole moiety have demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating conditions like arthritis and other inflammatory diseases .

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Notable findings include:

- Cell Line Studies : The compound exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with IC50 values ranging from 0.01 to 42.30 µM .

- Mechanism of Action : The anticancer activity is attributed to the inhibition of specific kinases and apoptotic pathways. For example, compounds derived from pyrazole structures have been shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on MCF7 Cells : A derivative of this compound was tested and showed an IC50 value of 0.01 µM, indicating strong potential as an anticancer agent .

- In Vivo Studies : In animal models, pyrazole derivatives demonstrated substantial tumor growth inhibition compared to controls, suggesting their potential for therapeutic use in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the pyrazole ring can enhance or diminish its activity:

- Substituents : Electron-withdrawing groups at the para position significantly increase inhibitory activity against cancer cells .

Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for preparing 3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid?

The compound is synthesized via a multi-step approach:

- Cyclocondensation : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and arylhydrazines (e.g., phenylhydrazine) to form pyrazole ester intermediates .

- Hydrolysis : Basic hydrolysis (e.g., NaOH or KOH) converts the ester to the carboxylic acid derivative .

- Functionalization : For dihydro-pyrazole derivatives, Vilsmeier-Haack reactions or nucleophilic substitutions (e.g., using K₂CO₃ as a base) introduce substituents at specific positions .

Q. Which spectroscopic and crystallographic methods confirm the structural identity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, with characteristic shifts for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons) and carboxylic acid (δ ~170 ppm in ¹³C) .

- X-ray Crystallography : Single-crystal studies reveal bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles, confirming the planar pyrazole core and spatial arrangement of substituents .

- IR Spectroscopy : Stretching frequencies for C=O (~1680–1720 cm⁻¹) and N-H (~3200 cm⁻¹) validate functional groups .

Q. What are the standard protocols for purity assessment and analytical characterization?

- HPLC/GC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with acetonitrile/water mobile phases .

- Melting Point Analysis : Compare experimental values (e.g., 180–185°C) to literature data to assess consistency .

- Elemental Analysis : Validate empirical formulas (e.g., C₁₂H₁₂N₂O₂) with ≤0.3% deviation .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield?

- Catalyst Screening : Test bases like K₂CO₃ or Cs₂CO₃ to improve nucleophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance intermediate stability during cyclocondensation .

- Temperature Control : Maintain 80–100°C during hydrolysis to prevent decarboxylation .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining yields ≥85% .

Q. How do computational methods reconcile discrepancies between experimental and theoretical data?

- Density Functional Theory (DFT) : Compare calculated (e.g., B3LYP/6-311++G(d,p)) and experimental NMR/IR spectra to identify outliers caused by solvent effects or crystal packing .

- Molecular Dynamics : Simulate hydrogen-bonding networks (e.g., O-H···N interactions) to explain deviations in crystallographic bond angles .

Q. What strategies control stereochemistry during dihydro-pyrazole formation?

- Chiral Auxiliaries : Use enantiopure arylhydrazines to induce asymmetry in the pyrazole ring .

- Crystallization-Induced Diastereomer Resolution : Separate racemic mixtures via selective solvent recrystallization .

Q. How does the crystal structure inform stability and reactivity?

- Intermolecular Interactions : Hydrogen bonds (e.g., carboxylic acid dimerization) enhance thermal stability (Tₘ > 200°C) .

- Torsional Strain Analysis : Dihedral angles >30° between the pyrazole and phenyl rings reduce conjugation, increasing susceptibility to electrophilic substitution .

Q. What in silico approaches predict biological activity?

- Molecular Docking : Screen against COX-2 or EGFR kinases using AutoDock Vina to identify binding affinities (ΔG < −7 kcal/mol) .

- Pharmacophore Modeling : Map electrostatic and hydrophobic features to design analogs with improved IC₅₀ values .

Data Contradiction Analysis

Q. How to resolve conflicting data on solubility and stability?

- pH-Dependent Solubility : Test solubility in buffered solutions (pH 2–12) to address discrepancies caused by protonation/deprotonation of the carboxylic acid group .

- Accelerated Stability Studies : Expose the compound to UV light (40°C/75% RH) for 4 weeks; HPLC monitors degradation products (e.g., decarboxylated analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.